[3-(Trifluoromethyl)phenyl]methylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)phenyl]methylcyanamide: is an organic compound with the molecular formula C9H7F3N2 . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylcyanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methylcyanamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{BrCN} \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NHCN} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Trifluoromethyl)phenyl]methylcyanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives
Reduction: Formation of amines or other reduced derivatives
Substitution: Formation of substituted cyanamides or other derivatives depending on the substituent used
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Studied for its effects on various biological pathways and processes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenyl]methylcyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and phenyl ring but lacks the cyanamide group.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.
Allylamine: A simpler amine with an allyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
- The cyanamide group provides additional reactivity, allowing for diverse chemical transformations.
- The combination of these functional groups makes [3-(Trifluoromethyl)phenyl]methylcyanamide a versatile compound with potential applications in various fields .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylcyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBGMHJSBMGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.